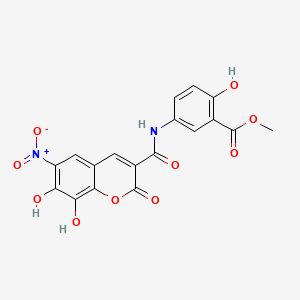

HIV-1 integrase inhibitor 9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H12N2O10 |

|---|---|

Molecular Weight |

416.3 g/mol |

IUPAC Name |

methyl 5-[(7,8-dihydroxy-6-nitro-2-oxochromene-3-carbonyl)amino]-2-hydroxybenzoate |

InChI |

InChI=1S/C18H12N2O10/c1-29-17(25)9-6-8(2-3-12(9)21)19-16(24)10-4-7-5-11(20(27)28)13(22)14(23)15(7)30-18(10)26/h2-6,21-23H,1H3,(H,19,24) |

InChI Key |

YUHMHFTUCNXBEA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC3=CC(=C(C(=C3OC2=O)O)O)[N+](=O)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

The Rise and Fall of S-1360: A Pioneering HIV-1 Integrase Inhibitor

An In-Depth Technical Guide on the Discovery, Development, and Discontinuation of a First-in-Class Antiretroviral Candidate

Abstract

S-1360, also known as GW-810781, holds a significant place in the history of antiretroviral therapy as the first HIV-1 integrase strand transfer inhibitor (INSTI) to enter human clinical trials. Developed through a collaboration between Shionogi and GlaxoSmithKline, S-1360 showed promise in preclinical studies with potent in vitro activity against HIV-1. However, its journey was cut short during Phase II clinical trials due to insufficient antiviral efficacy in humans. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical data, and the ultimate discontinuation of S-1360, offering valuable insights for researchers and drug development professionals in the field of infectious diseases.

Introduction and Historical Context

The discovery of HIV as the causative agent of AIDS in the early 1980s spurred an intense search for effective antiviral therapies.[1] The initial focus was on reverse transcriptase and protease inhibitors, which became the cornerstones of highly active antiretroviral therapy (HAART). However, the emergence of drug-resistant viral strains necessitated the exploration of novel viral targets. The HIV-1 integrase enzyme, which is essential for the integration of the viral DNA into the host cell's genome, was identified as a promising target due to the lack of a human counterpart.[1]

Shionogi initiated research into HIV integrase inhibitors in the late 1980s.[2] This early work, which focused on diketo acid derivatives, laid the groundwork for the development of S-1360. In 2001, Shionogi entered into a joint venture with GlaxoSmithKline to accelerate the research and development of these novel compounds.[2] This collaboration led to the identification of S-1360 as a clinical candidate.

Mechanism of Action

S-1360 is a strand transfer inhibitor. The HIV-1 integrase enzyme catalyzes two key reactions: 3'-processing and strand transfer. S-1360 specifically inhibits the strand transfer step, preventing the covalent insertion of the viral DNA into the host chromosome. This is achieved through the chelation of divalent metal ions (Mg2+ or Mn2+) in the active site of the integrase enzyme, which are essential for its catalytic activity.

Preclinical Data

In Vitro Antiviral Activity

S-1360 demonstrated potent activity against HIV-1 in cell-based assays. The key quantitative data are summarized in the table below.

| Parameter | Cell Line | Virus Strain | Value | Reference |

| IC50 | - | Purified Integrase | 20 nM | [3] |

| EC50 | MT-4 | HIV-1 IIIB | 200 nM (63 ng/mL) | [3][4] |

| CC50 | MT-4 | - | 12 µM | [3] |

-

IC50 (50% Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological or biochemical function.

-

EC50 (50% Effective Concentration): The concentration of a drug that gives a half-maximal response.

-

CC50 (50% Cytotoxic Concentration): The concentration of a drug that is required to kill 50% of cells in vitro.

Resistance Profile

In vitro resistance studies were conducted by passaging HIV-1 in the presence of increasing concentrations of S-1360. These studies identified several key mutations in the integrase gene that conferred resistance to the compound.

| Mutation | Fold Change in EC50 |

| T66I | >4 |

| L74M | >4 |

| Multiple Mutations | >62 |

Clinical Development

Phase I Studies in Healthy Volunteers

A Phase I clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of S-1360 in healthy volunteers. The study involved single and multiple ascending oral doses.

Study Design:

-

Population: 24 healthy volunteers (18 active, 6 placebo)

-

Dosing:

-

Single doses up to 2000 mg

-

Multiple doses: 500 mg, 1000 mg, and 2000 mg administered every 12 hours for 11 days under fed conditions.

-

Pharmacokinetic Parameters:

| Dose | Tmax (hours) | AUC | Cmax |

| 500 mg q12h | ~2.25 - 3 | Data not available | Data not available |

| 1000 mg q12h | ~2.25 - 3 | Proportionate increase observed | Proportionate increase observed |

| 2000 mg q12h | ~2.25 - 3 | Proportionate increase observed | Proportionate increase observed |

-

Tmax: Time to reach maximum plasma concentration.

-

AUC: Area under the plasma concentration-time curve.

-

Cmax: Maximum plasma concentration.

Key Findings:

-

S-1360 was readily absorbed orally.[4]

-

Dose-proportional increases in AUC and Cmax were observed between the 1000 mg and 2000 mg dose groups.[4]

-

Plasma protein binding was high, ranging from 98.23% to 99.98%.[4]

-

The drug was generally well-tolerated, with headache being the most frequently reported adverse event of mild to moderate severity.[4]

Phase II Studies and Discontinuation

S-1360 advanced into Phase II clinical trials in HIV-1 infected patients in October 2002.[5][6] However, the development of S-1360 was halted in 2003 due to insufficient antiviral activity observed in these patients.

Experimental Protocols

In Vitro Integrase Inhibition Assay

A biochemical assay was used to determine the IC50 of S-1360 against purified recombinant HIV-1 integrase. A typical protocol involves the following steps:

Cell-Based Antiviral Activity Assay (MTT Assay)

The antiviral activity (EC50) and cytotoxicity (CC50) of S-1360 were determined using an MTT assay in MT-4 cells. This assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

In Vitro Resistance Selection

The selection of resistant viral strains was performed by serial passage of HIV-1 in the presence of the inhibitor.

Conclusion

S-1360 was a landmark compound in the development of HIV-1 integrase inhibitors. Although it ultimately failed in clinical trials, its journey from a promising preclinical candidate to a Phase II investigational drug provided invaluable lessons for the development of subsequent integrase inhibitors. The challenges encountered with S-1360, particularly the disconnect between in vitro potency and in vivo efficacy, highlighted the complexities of drug development and the importance of robust translational science. The legacy of S-1360 lives on in the successful development of later-generation integrase inhibitors, which are now a critical component of modern antiretroviral therapy.

References

- 1. academic.oup.com [academic.oup.com]

- 2. History and Global Brand: Harnessing science to treat challenging human diseases | Shionogi Inc. [shionogi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. New Integrase Inhibitor, S-1360 [natap.org]

- 5. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S-1360 Shionogi-GlaxoSmithKline - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Clinical Development of Shionogi's S-1360: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-1360, a diketo acid derivative developed by Shionogi, was a pioneering compound in the field of HIV-1 integrase inhibitors. As the first in its class to advance to clinical trials, its development provided valuable insights into the potential of targeting the HIV integrase enzyme. Although the clinical development of S-1360 was ultimately discontinued due to a lack of in vivo efficacy and potential pharmacokinetic challenges, a retrospective analysis of its early clinical development offers a valuable case study for researchers in antiviral drug discovery. This technical guide provides a comprehensive overview of the preclinical and early clinical data on S-1360, including its mechanism of action, in vitro activity, and initial human pharmacokinetic and safety profiles.

Mechanism of Action

S-1360 is a member of the diketo acid (DKA) class of HIV-1 integrase inhibitors. The primary mechanism of action for DKA derivatives is the inhibition of the strand transfer step of viral DNA integration into the host genome. This is achieved through the chelation of divalent metal ions (Mg2+ or Mn2+) within the catalytic core of the integrase enzyme. These metal ions are essential for the enzymatic activity of integrase. By binding to these ions, S-1360 effectively blocks the catalytic site, preventing the covalent insertion of the viral DNA into the host chromosome.[1]

Molecular docking studies have provided a more detailed view of this interaction. S-1360 is predicted to bind to the active site of the HIV-1 integrase, with its diketo acid moiety oriented towards key amino acid residues, such as T66, and the essential metal ions. This interaction is crucial for its inhibitory activity.[1]

Caption: Workflow for determining EC50 and CC50 using the MTT assay.

Early Clinical Development

S-1360 was the first HIV-1 integrase inhibitor to enter clinical trials. A Phase I, randomized, double-blind, placebo-controlled, escalating multiple-dose study was conducted in healthy volunteers to assess the safety and pharmacokinetics of S-1360.

Pharmacokinetics in Healthy Volunteers

The study evaluated oral doses of 500 mg, 1000 mg, and 2000 mg administered every 12 hours. The pharmacokinetic parameters on Day 14 are summarized below.

| Dose (q12h) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) |

| 500 mg | 4.75 | 2.25 - 3 | 7.7 - 16 |

| 1000 mg | ~8 | 2.25 - 3 | 7.7 - 16 |

| 2000 mg | 15.6 | 2.25 - 3 | 7.7 - 16 |

Table 2: Mean Pharmacokinetic Parameters of S-1360 in Healthy Volunteers (Day 14)

The concentration-time profiles of S-1360 declined in a biexponential manner. Repeat dosing did not lead to significant accumulation. The plasma protein binding of S-1360 was high, ranging from 98.23% to 99.98% in vivo.

Safety and Tolerability

S-1360 was generally well-tolerated in the Phase I study. There were no serious adverse events reported. Mild to moderate treatment-emergent adverse events were experienced by 56% of subjects receiving S-1360 and 50% of subjects receiving a placebo. The most frequently reported adverse event was headache.

Discontinuation of Development

Despite the promising in vitro activity and acceptable safety profile in early clinical trials, the development of S-1360 was discontinued. The primary reasons cited for the discontinuation were a lack of in vivo efficacy and unfavorable pharmacokinetic properties observed in HIV-infected patients, which were inconsistent with the preclinical data. [2]This discrepancy between preclinical animal models and human clinical outcomes highlighted the challenges in translating the potent in vitro activity of this class of compounds into effective clinical therapies at the time.

Conclusion

The early clinical development of S-1360 represents a significant milestone in the history of antiretroviral therapy. As the first HIV-1 integrase inhibitor to be evaluated in humans, it paved the way for the successful development of subsequent drugs in this class, such as raltegravir, elvitegravir, and dolutegravir. The challenges encountered during the development of S-1360, particularly the discordance between preclinical and clinical data, have provided valuable lessons for the broader field of drug discovery and development, emphasizing the critical importance of robust translational science. The data and methodologies presented in this guide offer a detailed perspective on the foundational work that contributed to the eventual success of HIV-1 integrase inhibitors as a cornerstone of modern antiretroviral therapy.

References

An In-depth Technical Guide to S-1360: A Pioneering HIV-1 Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-1360, with the chemical name (Z)-1-[5-(4-fluorobenzyl)furan-2-yl]-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propenone, was a pioneering compound in the development of HIV-1 integrase inhibitors. Developed by Shionogi, it was the first inhibitor of this class to enter human clinical trials. As a diketo acid bioisostere, its mechanism of action involves the chelation of divalent metal ions in the active site of the HIV-1 integrase enzyme, effectively blocking the crucial strand transfer step in the viral replication cycle. Although its clinical development was discontinued in Phase II due to insufficient in vivo efficacy and pharmacokinetic challenges, the study of S-1360 provided a foundational understanding for the subsequent development of highly successful integrase inhibitors. This guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for S-1360.

Chemical Structure and Physicochemical Properties

S-1360 is a heterocyclic compound featuring a furan core, a fluorobenzyl group, and a triazolyl propenone moiety. This specific arrangement of functional groups is crucial for its biological activity.

Table 1: Physicochemical Properties of S-1360

| Property | Value | Source |

| Chemical Name | (Z)-1-[5-(4-fluorobenzyl)furan-2-yl]-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propenone | Internal Compilation |

| Molecular Formula | C₁₆H₁₂FN₃O₃ | [1] |

| Molecular Weight | 313.28 g/mol | [1] |

| CAS Number | 280571-30-4 | [1] |

| Appearance | Not explicitly reported; likely a solid | Inferred |

| Solubility | Not explicitly reported | Inferred |

| logP | Not explicitly reported | Inferred |

Biological Activity and Mechanism of Action

S-1360 is a potent and selective inhibitor of HIV-1 integrase, specifically targeting the strand transfer (ST) reaction. This inhibition prevents the covalent insertion of the viral DNA into the host cell's genome, a critical step for viral replication.

Table 2: In Vitro Biological Activity of S-1360

| Parameter | Value | Cell Line/Assay Conditions | Source |

| IC₅₀ (Integrase Inhibition) | 20 nM | Purified HIV-1 Integrase | [1] |

| EC₅₀ (Antiviral Activity) | 200 nM | MT-4 cells infected with HIV-1 IIIB (MTT assay) | [1] |

| CC₅₀ (Cytotoxicity) | 12 µM | MT-4 cells (MTT assay) | [1] |

S-1360 exhibits antiviral activity against both X4 and R5 tropic strains of HIV-1 and has been shown to be effective against variants resistant to nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and protease inhibitors (PIs)[1].

Signaling Pathway: HIV-1 Integration and Inhibition by S-1360

The following diagram illustrates the key steps of HIV-1 integration and the point of intervention for S-1360.

Pharmacokinetics and Clinical Development

S-1360 was the first HIV integrase inhibitor to advance to clinical trials. Phase I studies in healthy volunteers demonstrated that the compound was readily absorbed after oral administration.

Table 3: Pharmacokinetic Parameters of S-1360 in Healthy Volunteers

| Parameter | Value | Study Conditions | Source |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 2.25 - 3 hours | Multiple oral doses (500 mg, 1000 mg, 2000 mg every 12 hours) under fed conditions | Internal Compilation |

| Plasma Protein Binding | 98.23% - 99.98% | In vivo | Internal Compilation |

The drug was generally well-tolerated in single doses up to 2000 mg and twice-daily dosing up to 2000 mg for 11 days, with headache being the most frequently reported mild to moderate adverse event. Despite these promising initial results, the development of S-1360 was discontinued during Phase II trials due to a lack of sufficient in vivo efficacy and undisclosed pharmacokinetic challenges.

Experimental Protocols

Hypothetical Synthesis Workflow

The synthesis of a molecule like S-1360 would likely involve a multi-step process, culminating in the condensation of key intermediates.

In Vitro HIV-1 Integrase Strand Transfer Assay (General Protocol)

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

MTT Assay for Antiviral Activity and Cytotoxicity (General Protocol)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine both the antiviral efficacy (EC₅₀) and cytotoxicity (CC₅₀) of a compound.

Conclusion

S-1360 holds a significant place in the history of antiretroviral drug discovery as the first HIV-1 integrase inhibitor to be evaluated in humans. Although it did not proceed to market, the research surrounding S-1360 was instrumental in validating HIV-1 integrase as a viable therapeutic target and paved the way for the development of subsequent, highly successful drugs in this class. The data and methodologies associated with S-1360 continue to be of interest to researchers in the field of antiviral drug development.

References

S-1360: A Technical Overview of a Pioneering HIV-1 Integrase Strand Transfer Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of S-1360, a potent and selective inhibitor of HIV-1 integrase. Although its clinical development was discontinued, S-1360 was a pioneering compound in the class of integrase strand transfer inhibitors (INSTIs) and the first to enter human clinical trials. This document details its mechanism of action, in vitro and early clinical data, and the resistance profiles associated with the compound.

Core Data Summary

The following tables summarize the key quantitative data available for S-1360, providing a snapshot of its activity and early pharmacokinetic profile.

Table 1: In Vitro Activity of S-1360

| Parameter | Value | Cell Line/Assay Conditions | Source |

| IC50 (Integrase Inhibition) | 20 nM | Catalytic activity of purified HIV-1 integrase | [1] |

| EC50 (Antiviral Activity) | 200 nM (63 ng/mL) | MTT Assay, MT-4 cells infected with HIV-1 IIIB | [1][2] |

| CC50 (Cytotoxicity) | 12 µM | MTT Assay, MT-4 cells | [1] |

Table 2: Phase I/II Pharmacokinetic Properties of S-1360 in Healthy Volunteers (Multiple Oral Doses)

| Parameter (Day 14) | 500 mg q12h | 1000 mg q12h | 2000 mg q12h | Source |

| Mean Cmax (Peak Plasma Concentration) | 4.75 µg/mL | - | 15.6 µg/mL | [2] |

| Median tmax (Time to Peak Concentration) | 2.25 - 3 h | 2.25 - 3 h | 2.25 - 3 h | [2] |

| Mean Terminal Elimination t½ (Half-life) | 7.7 - 16 h | 7.7 - 16 h | 7.7 - 16 h | [2] |

| Plasma Protein Binding | 98.23 - 99.98% | 98.23 - 99.98% | 98.23 - 99.98% | [2] |

Mechanism of Action

S-1360 is a diketo acid analogue that functions as an integrase strand transfer inhibitor (INSTI).[3] The HIV-1 integrase enzyme is crucial for the viral replication cycle and carries out two key catalytic reactions: 3'-processing and strand transfer.[2] S-1360 specifically inhibits the strand transfer step.[3]

The mechanism involves the chelation of two divalent magnesium ions (Mg2+) within the catalytic core domain of the integrase enzyme.[2] This interaction blocks the active site, preventing the viral DNA from being integrated into the host cell's genome, thereby halting viral replication.[3]

Resistance Profile

In vitro studies involving the serial passage of HIV-1(IIIB) in the presence of increasing concentrations of S-1360 have identified several mutations within the integrase catalytic domain that confer resistance.[1] The accumulation of these mutations correlates with a progressive reduction in susceptibility to the drug.

Table 3: S-1360 Resistance Mutations in HIV-1 Integrase

| Mutation | Description | Fold Resistance to S-1360 | Source |

| T66I | A primary mutation also associated with resistance to other diketo acid inhibitors. | Contributes to overall resistance. | [1] |

| L74M | Another primary mutation identified in resistance selection. | Contributes to overall resistance. | [1] |

| Multiple Mutations | A total of nine mutations emerged progressively, including T66I and L74M. | 4-fold (30 passages), 8-fold (50 passages), >62-fold (70 passages) | [1] |

Interestingly, S-1360-resistant strains remained susceptible to V-165, an integrase inhibitor with a different mechanism of action (DNA binding inhibition).[1] This suggests a lack of cross-resistance between these two classes of integrase inhibitors. The development of resistance to S-1360 was also associated with reduced viral replication fitness.[1]

Experimental Protocols

While the precise, proprietary protocols used by Shionogi-GlaxoSmithKline are not publicly available, the following are generalized methodologies for the key assays used to characterize S-1360.

Recombinant HIV-1 Integrase Inhibition Assay (Generalized Protocol)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 integrase.

-

Reaction Mixture Preparation : A reaction buffer is prepared containing a divalent cation (typically Mg2+ or Mn2+), DTT, and a buffer (e.g., MOPS or HEPES).

-

Enzyme and Substrate : Recombinant HIV-1 integrase protein is added to the reaction mixture along with oligonucleotide substrates mimicking the viral DNA long terminal repeats (LTRs).

-

Compound Addition : S-1360, at various concentrations, is added to the reaction wells.

-

Incubation : The mixture is incubated to allow the integrase to catalyze the strand transfer reaction.

-

Detection : The products of the strand transfer reaction are typically captured on a plate and detected using a labeled probe or antibody, often with a colorimetric or chemiluminescent readout.

-

Data Analysis : The concentration of S-1360 that inhibits 50% of the integrase activity (IC50) is calculated from the dose-response curve.

MTT Assay for Antiviral Activity (EC50) and Cytotoxicity (CC50) (Generalized Protocol)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine both the efficacy of an antiviral drug and its toxicity to the host cells.

-

Cell Plating : MT-4 cells (or another suitable T-cell line) are seeded in a 96-well plate.

-

Infection and Treatment (for EC50) : Cells are infected with a known titer of HIV-1 (e.g., HIV-1 IIIB). Immediately after, serial dilutions of S-1360 are added to the wells. Control wells include uninfected cells and infected, untreated cells.

-

Treatment (for CC50) : Uninfected cells are treated with the same serial dilutions of S-1360 to assess its direct toxicity.

-

Incubation : The plates are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Reading : The absorbance of each well is read on a spectrophotometer (typically at 570 nm).

-

Data Analysis :

-

EC50 : The effective concentration at which S-1360 inhibits viral cytopathic effect by 50% is calculated by comparing the absorbance in treated, infected wells to untreated, infected and uninfected controls.

-

CC50 : The cytotoxic concentration at which S-1360 reduces the viability of uninfected cells by 50% is calculated.

-

In Vitro Resistance Selection (Generalized Protocol)

This method is used to identify mutations that arise in HIV-1 under the selective pressure of an antiviral drug.

-

Initial Culture : HIV-1 (e.g., a laboratory-adapted strain like IIIB) is cultured in a suitable T-cell line (e.g., MT-4 cells) in the presence of a sub-optimal inhibitory concentration of S-1360.

-

Serial Passage : The culture supernatant, containing progeny virus, is harvested and used to infect fresh cells. The concentration of S-1360 is gradually increased with each passage, contingent on the virus demonstrating replication at the current concentration.

-

Monitoring : Viral replication is monitored, for example, by observing cytopathic effects or measuring p24 antigen levels in the supernatant.

-

Genotypic Analysis : When the virus is able to replicate at significantly higher drug concentrations than the wild-type, the proviral DNA from infected cells is extracted. The integrase-coding region of the pol gene is then amplified by PCR and sequenced.

-

Phenotypic Analysis : The identified mutations are often engineered into a wild-type viral clone using site-directed mutagenesis to confirm their role in conferring resistance. The drug susceptibility of these mutant viruses is then tested using an assay like the MTT assay.

Conclusion

S-1360 was a significant step forward in the development of HIV-1 integrase inhibitors. Although its development was halted, the data generated from its preclinical and early clinical evaluation provided valuable insights into the potential of INSTIs as a therapeutic class. The identification of its mechanism of action and the characterization of resistance pathways contributed to the foundation of knowledge that has led to the successful development and clinical use of subsequent generations of integrase inhibitors. This technical guide serves as a repository of the key scientific findings related to S-1360 for the benefit of researchers in the field of antiretroviral drug development.

References

- 1. Multiple mutations in human immunodeficiency virus-1 integrase confer resistance to the clinical trial drug S-1360 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Authentic HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Selection and Characterization of HIV-1 Variants with Increased Resistance to Sifuvirtide, a Novel HIV-1 Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vitro Antiviral Profile of S-1360: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-1360 was an investigational antiviral compound developed by Shionogi and GlaxoSmithKline as a potential treatment for HIV infection.[1] Identified as a potent and selective inhibitor of HIV-1 integrase, S-1360 showed initial promise in preclinical studies.[2] However, its development was discontinued during Phase II clinical trials in 2003 due to insufficient efficacy in reducing HIV levels.[2] This document provides a technical guide to the initial in vitro antiviral activity of S-1360, based on the limited publicly available data for this discontinued drug candidate.

Quantitative In Vitro Antiviral Activity

The in vitro efficacy of S-1360 was evaluated through various assays to determine its inhibitory concentration against HIV-1 and its effect on host cells. The key quantitative data are summarized in the table below.

| Assay Type | Parameter | Value | Cell Line/Conditions |

| HIV-1 Integrase Inhibition | IC50 | 20 nM | Purified HIV-1 Integrase |

| Antiviral Activity (MTT Assay) | EC50 | 200 nM | MT-4 cells infected with HIV-1 IIIB |

| Cytotoxicity (MTT Assay) | CC50 | 12 µM | MT-4 cells |

IC50 (Half-maximal inhibitory concentration): The concentration of a drug at which it inhibits 50% of the target enzyme's activity. EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of cells in a culture.

S-1360 demonstrated activity against both X4 and R5 tropic strains of HIV-1, as well as against variants resistant to nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and protease inhibitors (PIs).[2]

Experimental Protocols

Detailed, specific experimental protocols for the in vitro testing of S-1360 are not publicly available due to its discontinued status. However, based on the assays mentioned in the literature, generalized methodologies are described below.

HIV-1 Integrase Inhibition Assay (Generalized Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 integrase.

-

Reagents and Materials: Purified recombinant HIV-1 integrase, a donor DNA substrate (mimicking the viral DNA end), a target DNA substrate, reaction buffer, and the test compound (S-1360).

-

Procedure:

-

The donor DNA substrate is incubated with HIV-1 integrase in the reaction buffer in the presence of various concentrations of the test compound.

-

The strand transfer reaction is initiated by the addition of the target DNA substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the products of the integration reaction are analyzed. This can be done using methods such as gel electrophoresis and autoradiography or through ELISA-based formats.

-

The IC50 value is calculated by measuring the concentration of the compound required to reduce the integrase activity by 50%.

-

MTT Assay for Antiviral Activity and Cytotoxicity (Generalized Protocol)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine both the antiviral efficacy and the cytotoxicity of a compound.

-

Cell Culture: MT-4 cells, a human T-cell leukemia line, are cultured in an appropriate medium.

-

Antiviral Assay (EC50):

-

MT-4 cells are seeded in a 96-well plate.

-

The cells are infected with the HIV-1 IIIB virus.

-

The infected cells are then treated with serial dilutions of S-1360.

-

The plates are incubated for a period that allows for viral replication and cytopathic effects to become apparent.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Metabolically active (living) cells reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are solubilized, and the absorbance is read using a spectrophotometer.

-

The EC50 is calculated as the concentration of S-1360 that protects 50% of the cells from the cytopathic effects of the virus.

-

-

Cytotoxicity Assay (CC50):

-

The protocol is similar to the antiviral assay, but the cells are not infected with the virus.

-

The CC50 is calculated as the concentration of S-1360 that reduces the viability of uninfected cells by 50%.

-

Mechanism of Action: HIV Integrase Inhibition

S-1360 is an HIV integrase inhibitor that specifically targets the strand transfer step of the viral DNA integration process.[3] After the HIV RNA is reverse-transcribed into DNA, the integrase enzyme catalyzes two key reactions: 3'-processing and strand transfer. In the strand transfer step, the processed viral DNA is inserted into the host cell's genome. S-1360 binds to the active site of the integrase enzyme, chelating the essential metal ions and preventing the strand transfer reaction. This effectively blocks the integration of the viral DNA into the host chromosome, thereby halting the viral replication cycle.

Caption: Mechanism of S-1360 as an HIV integrase strand transfer inhibitor.

Conclusion

S-1360 was a promising early-generation HIV integrase inhibitor with potent in vitro activity. While its clinical development was halted, the initial data provides a valuable case study for researchers in the field of antiviral drug development. The lack of extensive, publicly available data underscores the challenges in retrospectively analyzing discontinued drug candidates. This guide summarizes the key available information on the initial in vitro antiviral profile of S-1360.

References

Foundational Studies on S-1360: An HIV-1 Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical and early clinical research on S-1360, a potent inhibitor of HIV-1 integrase. S-1360 was a pioneering compound as the first HIV-1 integrase strand transfer inhibitor to advance into clinical development. Although its development was ultimately discontinued due to challenges with in vivo efficacy and pharmacokinetics, the initial studies laid crucial groundwork for the successful development of subsequent integrase inhibitors. This document compiles key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows from the seminal research on S-1360.

Core Data Summary

The in vitro inhibitory activity of S-1360 against HIV-1 replication and the purified integrase enzyme was a key focus of early research. The following tables summarize the quantitative data from these foundational studies.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 20 nM | Inhibition of purified HIV-1 integrase catalytic activity. | [1][2][3] |

| EC50 | 200 nM | Inhibition of HIV-1 IIIB replication in MT-4 cells. | [1][2][3] |

| CC50 | 12 µM | Cytotoxicity in MT-4 cells. | [1][2][3] |

Table 1: In Vitro Activity of S-1360

S-1360 demonstrated potent activity against both X4 and R5 tropic HIV-1 strains and showed efficacy against viral variants resistant to nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and protease inhibitors (PIs)[1].

Mechanism of Action: Inhibition of HIV-1 Integrase

S-1360 is a diketo acid derivative that selectively targets the strand transfer step of HIV-1 DNA integration into the host genome[4]. This process is catalyzed by the viral enzyme integrase, which has two key catalytic activities: 3'-processing and strand transfer. S-1360 acts by binding to the active site of the integrase-viral DNA complex, thereby preventing the covalent linkage of the viral DNA into the host chromosome.

Figure 1: Mechanism of S-1360 action on HIV-1 integration.

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies of S-1360.

HIV-1 Integrase Strand Transfer Assay (Biochemical Assay)

This assay measures the ability of a compound to inhibit the strand transfer activity of purified recombinant HIV-1 integrase.

Protocol:

-

Reagents:

-

Purified recombinant HIV-1 integrase.

-

Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR) ends.

-

Target DNA.

-

Reaction buffer containing a divalent cation (e.g., Mg²⁺ or Mn²⁺).

-

S-1360 or other test compounds.

-

-

Procedure:

-

The 3'-processed oligonucleotide substrate is incubated with purified HIV-1 integrase in the reaction buffer to form a stable complex.

-

S-1360, at various concentrations, is added to the integrase-DNA complex and incubated.

-

The strand transfer reaction is initiated by the addition of the target DNA.

-

The reaction products (integrated DNA) are separated from the substrates by gel electrophoresis.

-

The amount of product is quantified using methods such as autoradiography (if radiolabeled substrates are used) or fluorescence imaging.

-

The IC50 value is calculated as the concentration of S-1360 that inhibits the strand transfer reaction by 50%.

-

Figure 2: Workflow for the HIV-1 Integrase Strand Transfer Assay.

Cell-Based Anti-HIV-1 Assay (MTT Assay)

This assay measures the ability of a compound to protect cells from the cytopathic effects of HIV-1 infection.

Protocol:

-

Cell Line: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection and its cytopathic effects.

-

Virus: HIV-1 IIIB strain.

-

Reagents:

-

MT-4 cells.

-

HIV-1 IIIB viral stock.

-

S-1360 or other test compounds.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilizing agent (e.g., acidified isopropanol).

-

-

Procedure:

-

MT-4 cells are seeded in a 96-well plate.

-

Cells are infected with a standardized amount of HIV-1 IIIB in the presence of serial dilutions of S-1360.

-

Control wells include uninfected cells (cell control) and infected cells without any compound (virus control).

-

The plates are incubated for a period that allows for multiple rounds of viral replication and induction of cytopathic effects (typically 5 days).

-

MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

After a few hours of incubation, the solubilizing agent is added to dissolve the formazan crystals.

-

The absorbance of the purple solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.

-

The EC50 (50% effective concentration) is calculated as the concentration of S-1360 that protects 50% of the cells from virus-induced death.

-

The CC50 (50% cytotoxic concentration) is determined in parallel by treating uninfected cells with the same serial dilutions of S-1360.

-

Figure 3: Workflow for the MTT Cell-Based Anti-HIV-1 Assay.

Resistance Studies

Prolonged exposure of HIV-1 to S-1360 in cell culture led to the emergence of resistant viral strains.

Resistance Selection Protocol:

-

HIV-1 (e.g., IIIB strain) was passaged in a suitable T-cell line (e.g., MT-4 cells) in the presence of gradually increasing concentrations of S-1360[5].

-

Viral replication was monitored by measuring p24 antigen in the culture supernatant.

-

When viral breakthrough was observed, the virus from the culture with the highest concentration of S-1360 was used to infect fresh cells with a further increased concentration of the inhibitor.

-

This process was repeated for multiple passages to select for highly resistant variants.

Genotypic and Phenotypic Analysis of Resistant Strains:

-

Genotypic Analysis: The integrase-coding region of the proviral DNA from resistant strains was amplified by PCR and sequenced to identify mutations[5].

-

Phenotypic Analysis: The susceptibility of the resistant viral strains to S-1360 and other integrase inhibitors was determined using the MTT assay, as described above, to quantify the fold-change in EC50 compared to the wild-type virus[5].

Key Resistance Mutations:

Studies revealed that multiple mutations within the catalytic core domain of the HIV-1 integrase enzyme could confer resistance to S-1360. These included mutations at positions such as T66 and L74[5]. The accumulation of these mutations correlated with a progressive decrease in susceptibility to the drug[5].

Conclusion

The foundational studies on S-1360 were instrumental in validating HIV-1 integrase as a viable therapeutic target. While S-1360 itself did not proceed to market, the knowledge gained from its preclinical evaluation, including its mechanism of action, in vitro potency, and the patterns of resistance development, provided a critical framework for the development of the successful integrase inhibitors that are now a cornerstone of modern antiretroviral therapy. The experimental protocols detailed in this guide represent the standard methodologies of the time and continue to form the basis for the evaluation of new anti-HIV-1 agents.

References

- 1. Authentic HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibitors of HIV-1 replication that inhibit HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

S-1360 and the HIV-1 Integrase Active Site: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the investigational drug S-1360 and the active site of HIV-1 integrase. S-1360, a potent and selective inhibitor, has been a subject of significant research in the quest for effective antiretroviral therapies. This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Mechanism of Action of S-1360

S-1360 is classified as an integrase strand transfer inhibitor (INSTI).[1] Its primary mechanism of action is the potent and selective inhibition of the catalytic activity of purified HIV-1 integrase.[2] The HIV-1 integrase enzyme is crucial for the viral replication cycle, catalyzing the insertion of the viral DNA into the host cell's genome.[3] This process occurs in two main steps: 3'-processing, where the enzyme removes two nucleotides from each 3' end of the viral DNA, and strand transfer, where the processed viral DNA ends are covalently joined to the host DNA.[1][3]

S-1360, like other diketo acid inhibitors, specifically targets the strand transfer step.[1] These inhibitors are believed to chelate the two divalent magnesium ions (Mg²⁺) that are essential cofactors within the integrase active site.[4][5] This interaction with the metal ions effectively blocks the binding of the host DNA to the enzyme-viral DNA complex, thereby preventing the integration of the viral genome.[6] The binding of diketo acids like S-1360 is significantly enhanced when the integrase is assembled on the viral DNA, indicating a high affinity for the strand transfer complex.[6][7]

dot

Caption: HIV-1 Integration and S-1360 Inhibition Pathway.

Quantitative Analysis of S-1360 Activity

The efficacy of S-1360 has been quantified through various in vitro assays, measuring its inhibitory concentration (IC50), effective concentration (EC50), and cytotoxic concentration (CC50).

| Parameter | Value | Cell Line / Condition | Assay Type | Reference |

| IC50 | 20 nM | Purified HIV-1 Integrase | Biochemical Assay | [2] |

| EC50 | 200 nM | MT-4 cells infected with HIV-1 IIIB | MTT Assay | [2] |

| CC50 | 12 µM | MT-4 cells | MTT Assay | [2] |

Development of Resistance to S-1360

Prolonged exposure of HIV-1 to S-1360 in cell culture has been shown to lead to the development of resistance. This resistance is associated with the accumulation of multiple mutations within the catalytic domain of the integrase enzyme.[8] Key mutations that have been identified include T66I and L74M, which have also been linked to resistance against another diketo acid inhibitor, L-708,906.[8] Studies have shown that with an increasing number of passages in the presence of S-1360, the virus displays a progressively reduced susceptibility to the drug.[8]

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay (Biochemical)

This assay quantitatively measures the strand transfer activity of HIV-1 integrase and the inhibitory effect of compounds like S-1360.

dot

Caption: Workflow for an HIV-1 Integrase Strand Transfer Assay.

Methodology:

-

Plate Preparation: A 96-well plate is coated with a donor substrate DNA, which mimics the end of the viral DNA.[9]

-

Enzyme Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the donor substrate.[9]

-

Inhibitor Addition: S-1360 or other test compounds are added to the wells at various concentrations.

-

Strand Transfer Initiation: A target substrate DNA, which mimics the host DNA, is added to initiate the strand transfer reaction.[9]

-

Detection: The integrated product is detected using a specific antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), which generates a colorimetric signal upon the addition of a substrate. The intensity of the signal is inversely proportional to the inhibitory activity of the compound.[9]

MT-4/MTT Assay (Cell-Based Antiviral Activity)

This assay is used to determine the antiviral activity of a compound in a cell-based system and to assess its cytotoxicity.

dot

References

- 1. en.hillgene.com [en.hillgene.com]

- 2. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding modes of diketo-acid inhibitors of HIV-1 integrase: A comparative molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. Anti-Tat MTT assay: a novel anti-HIV drug screening system using the viral regulatory network of replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ablinc.com [ablinc.com]

- 9. mybiosource.com [mybiosource.com]

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of HIV-1 Integrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vitro evaluation of compounds targeting the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. While the initial query concerned S-1360, it is important to note that S-1360 was an HIV integrase inhibitor whose development was discontinued in 2003. Consequently, specific contemporary efficacy data and detailed protocols for this particular compound are not publicly available. The following protocols are representative of the standard in vitro methods currently employed to assess the efficacy of HIV-1 integrase inhibitors, the class of antiretroviral drugs to which S-1360 belonged.

HIV-1 integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. This process involves two key catalytic steps: 3'-processing and strand transfer.[1][2][3][4][5] In vitro assays are essential for the discovery and development of inhibitors that can effectively block these steps. The methods described herein cover both biochemical assays using purified enzyme and cell-based assays that measure the inhibition of viral replication in a more physiologically relevant context.

Data Presentation: Efficacy of Representative HIV-1 Integrase Inhibitors

The following table summarizes the in vitro efficacy of several well-characterized HIV-1 integrase inhibitors against wild-type HIV-1. These values are provided as a reference for comparing the potency of novel compounds.

| Compound | Assay Type | Cell Line / System | Endpoint | IC50 / EC50 (nM) |

| Raltegravir | Cell-based | PBMCs | HIV-1 Replication | 2 - 7 |

| Elvitegravir | Cell-based | Various | HIV-1 Replication | 0.7 - 1.5 |

| Dolutegravir | Cell-based | PBMCs | HIV-1 Replication | 0.21 |

| Bictegravir | Cell-based | T-cell lines / Primary cells | HIV-1 Replication | 1.5 - 2.4 |

| Raltegravir | Biochemical | Cell-free | Strand Transfer | ~30 |

| Elvitegravir | Biochemical | Cell-free | Strand Transfer | 54 |

| Bictegravir | Biochemical | Cell-free | Strand Transfer | ~8.3 |

IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values are compiled from multiple sources for representative purposes.[6][7]

Mandatory Visualizations

HIV-1 Integrase Mechanism of Action and Inhibition

Caption: Mechanism of HIV-1 integrase and the site of action for integrase inhibitors.

General Experimental Workflow for In Vitro Efficacy Testing

Caption: Workflow for evaluating the in vitro efficacy of HIV-1 integrase inhibitors.

Experimental Protocols

Biochemical HIV-1 Integrase Activity Assay (ELISA-based)

This protocol is based on commercially available non-radioactive HIV-1 Integrase Assay Kits.[8][9]

Principle: This assay quantitatively measures the strand transfer activity of HIV-1 integrase. A biotinylated double-stranded donor substrate (DS) DNA, mimicking the HIV-1 LTR U5 end, is immobilized on a streptavidin-coated 96-well plate. Recombinant HIV-1 integrase is added, followed by the test inhibitor and a target substrate (TS) DNA with a 3'-end modification (e.g., Digoxigenin). If the integrase is active, it will ligate the DS DNA to the TS DNA. The integrated TS DNA is then detected using an HRP-labeled antibody against its modification, and the signal is quantified colorimetrically.

Materials:

-

Streptavidin-coated 96-well plate

-

Recombinant HIV-1 Integrase

-

Biotinylated Donor Substrate (DS) DNA

-

Modified Target Substrate (TS) DNA

-

Reaction Buffer

-

Wash Buffer

-

Blocking Buffer

-

HRP-conjugated anti-modification Antibody

-

TMB Substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Test compound and known inhibitor (e.g., Raltegravir)

-

Microplate reader

Protocol:

-

Plate Preparation:

-

Pre-warm reaction and blocking buffers to 37°C.

-

Dilute the DS DNA in reaction buffer and add 100 µL to each well of the streptavidin-coated plate.

-

Incubate for 30 minutes at 37°C to allow the DS DNA to bind.

-

Wash the wells 5 times with 300 µL of wash buffer.

-

Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C to block non-specific binding sites.

-

-

Integrase Binding:

-

Wash the wells 3 times with 200 µL of reaction buffer.

-

Dilute the HIV-1 integrase in reaction buffer (e.g., 1:300).

-

Add 100 µL of the diluted integrase solution to each well (except for 'no enzyme' controls, which receive 100 µL of reaction buffer).

-

Incubate for 30 minutes at 37°C.

-

-

Inhibitor Addition:

-

Wash the wells 3 times with 200 µL of reaction buffer.

-

Prepare serial dilutions of the test compound and the positive control inhibitor in reaction buffer.

-

Add 50 µL of the compound dilutions to the respective wells. Add 50 µL of reaction buffer to the 'positive control' (enzyme only) and 'negative control' (no enzyme) wells.

-

Incubate for 5 minutes at room temperature.

-

-

Strand Transfer Reaction:

-

Add 50 µL of the TS DNA to each well.

-

Incubate for 30 minutes at 37°C to allow the strand transfer reaction to occur.

-

-

Detection:

-

Wash the wells 5 times with 300 µL of wash buffer.

-

Add 100 µL of the HRP-conjugated antibody (diluted in an appropriate buffer) to each well.

-

Incubate for 30 minutes at 37°C.

-

Wash the wells 5 times with 300 µL of wash buffer.

-

Add 100 µL of TMB substrate to each well and incubate for 10-20 minutes at room temperature in the dark.

-

Add 100 µL of stop solution to each well.

-

Read the absorbance at 450 nm on a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the 'no enzyme' control from all other readings.

-

Calculate the percent inhibition for each compound concentration relative to the 'enzyme only' control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Cell-Based HIV-1 Replication Assay (p24 ELISA)

Principle: This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system. Target cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs) are infected with HIV-1 in the presence of varying concentrations of the test compound. After a period of incubation, the amount of viral replication is quantified by measuring the concentration of the viral p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Target cells (e.g., PHA-stimulated PBMCs from healthy donors)

-

HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

-

Complete RPMI-1640 medium (with 10% FBS, antibiotics, and IL-2 for PBMCs)

-

96-well cell culture plates

-

Test compound and known inhibitor (e.g., Raltegravir)

-

Commercial p24 ELISA kit

-

CO₂ incubator (37°C, 5% CO₂)

Protocol:

-

Cell Preparation:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Stimulate the PBMCs with phytohemagglutinin (PHA) for 2-3 days in complete RPMI medium containing IL-2.

-

After stimulation, wash the cells and resuspend them in fresh medium with IL-2 to a concentration of 2 x 10⁶ cells/mL.

-

-

Infection and Treatment:

-

Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.

-

Prepare serial dilutions of the test compound and positive control in culture medium at 2x the final desired concentration.

-

Add 50 µL of the compound dilutions to the cells.

-

Add the appropriate amount of HIV-1 stock (pre-titrated to give a suitable level of infection) in 50 µL of medium to each well.

-

Include 'uninfected cell' controls (no virus) and 'infected cell' controls (no compound).

-

-

Incubation:

-

Incubate the plates for 7 days in a humidified CO₂ incubator at 37°C.

-

-

p24 Quantification:

-

On day 7, carefully collect the cell culture supernatant from each well.

-

Clarify the supernatant by centrifugation to remove any cells or debris.

-

Quantify the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.

-

-

Cytotoxicity Assay (Parallel Plate):

-

In a separate 96-well plate, culture the same number of uninfected cells with the same serial dilutions of the test compound.

-

After 7 days, assess cell viability using a standard method such as MTS or CellTiter-Glo assay to determine the 50% cytotoxic concentration (CC50).

-

-

Data Analysis:

-

Calculate the percent inhibition of p24 production for each compound concentration relative to the 'infected cell' control.

-

Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration.

-

Calculate the Selectivity Index (SI) as CC50 / EC50. A higher SI value indicates a more favorable therapeutic window.

-

These protocols provide a robust framework for the initial in vitro characterization of novel HIV-1 integrase inhibitors. Further mechanism-of-action studies and evaluation against resistant strains are typically performed on promising lead compounds.

References

- 1. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro assays for activities of retroviral integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The molecular biology of HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mybiosource.com [mybiosource.com]

- 9. abnova.com [abnova.com]

Cell-Based Assays for Evaluating Antiviral Activity: Application Notes and Protocols

Introduction

Cell-based assays are fundamental tools in virology and drug development for the discovery and characterization of new antiviral agents. These in vitro systems allow for the evaluation of a compound's efficacy in a biologically relevant context, providing crucial data on its ability to inhibit viral replication and its potential cytotoxicity.

This document provides detailed application notes and protocols for several widely used cell-based assays for determining antiviral activity. While the query referenced S-1360, an HIV integrase inhibitor whose development was discontinued in 2003[1], the following protocols will focus on assays for influenza virus as a representative and highly relevant model for evaluating antiviral compounds. These methodologies are broadly applicable to a wide range of viruses with appropriate modifications.

The primary assays covered include the Plaque Reduction Assay, the Virus Yield Reduction Assay, and Reporter Gene Assays. Each section includes the principle of the assay, a detailed step-by-step protocol, and guidance on data analysis.

Quantitative Data Summary

The efficacy and toxicity of an antiviral compound are typically quantified by its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), respectively. The EC50 is the concentration of a drug that results in a 50% reduction in viral activity, while the CC50 is the concentration that causes a 50% reduction in cell viability[2][3][4][5]. The ratio of CC50 to EC50 is the Selectivity Index (SI), which is a measure of the compound's therapeutic window. A higher SI value is desirable, indicating greater selectivity for viral targets over host cells[3].

Table 1: Antiviral Activity and Cytotoxicity of a Hypothetical Compound (Compound X)

| Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Influenza A/H1N1 | MDCK | Plaque Reduction | 0.5 | >100 | >200 |

| Influenza A/H3N2 | MDCK | Yield Reduction | 0.8 | >100 | >125 |

| Influenza B | MDCK | Reporter Gene | 1.2 | >100 | >83 |

Application Note 1: Plaque Reduction Assay

Principle

The plaque reduction assay is a classic and widely used method to determine the titer of infectious virus particles and to evaluate the inhibitory activity of antiviral compounds[6][7][8]. In this assay, a confluent monolayer of host cells is infected with a known dilution of virus. The infected cells are then covered with a semi-solid overlay medium, which restricts the spread of progeny virions to neighboring cells. This results in the formation of localized areas of infected and dead cells, known as plaques, which can be visualized by staining[7][9]. The antiviral activity of a compound is determined by the reduction in the number or size of plaques in the presence of the compound compared to an untreated control.

Experimental Protocol

-

Cell Seeding:

-

Compound Preparation:

-

Prepare serial dilutions of the test compound in serum-free medium containing an appropriate concentration of TPCK-trypsin (e.g., 2 µg/mL).

-

-

Virus Infection:

-

On the day of the experiment, wash the confluent cell monolayer twice with phosphate-buffered saline (PBS).

-

Prepare dilutions of the virus stock in serum-free medium to yield approximately 50-100 plaque-forming units (PFU) per well.

-

In separate tubes, mix the virus dilution with an equal volume of the compound dilutions (or medium for the virus control). Incubate this mixture for 1 hour at 37°C.

-

Add 200 µL of the virus-compound mixture to each well and incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution and prevent the monolayer from drying out[9].

-

-

Overlay and Incubation:

-

After the incubation period, aspirate the inoculum from the wells.

-

Overlay the cell monolayer with a semi-solid medium (e.g., 2X Eagle's Minimum Essential Medium mixed with 1.8% agarose) containing the corresponding concentration of the test compound[7].

-

Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible[9].

-

-

Plaque Visualization and Counting:

-

Fix the cells by adding 10% neutral buffered formalin to each well and incubating for at least 1 hour[9].

-

Carefully remove the agarose overlay.

-

Stain the cell monolayer with a 0.1% crystal violet solution for 5-10 minutes.

-

Gently wash the wells with water to remove excess stain and allow the plates to dry.

-

Count the number of plaques in each well.

-

Data Analysis

Calculate the percentage of plaque reduction for each compound concentration using the following formula:

% Plaque Reduction = [1 - (Number of plaques in treated wells / Number of plaques in virus control wells)] x 100

The EC50 value can then be determined by plotting the percentage of plaque reduction against the logarithm of the compound concentration and fitting the data to a dose-response curve.

References

- 1. S 1360 - AdisInsight [adisinsight.springer.com]

- 2. EC50 - Wikipedia [en.wikipedia.org]

- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labinsights.nl [labinsights.nl]

- 6. Influenza virus plaque assay [protocols.io]

- 7. protocols.io [protocols.io]

- 8. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. researchgate.net [researchgate.net]

Determining the Potency of BACE1 Inhibitors: A Guide to IC50 Measurement

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Beta-secretase 1 (BACE1), an aspartyl protease, plays a pivotal role in the amyloidogenic processing of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides.[1] The accumulation of these peptides is a central event in the pathogenesis of Alzheimer's disease.[2] Consequently, the inhibition of BACE1 is a primary therapeutic strategy for the development of disease-modifying treatments for this neurodegenerative disorder.[3] A critical parameter in the characterization of BACE1 inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the enzymatic activity of BACE1 by 50%.[4] This document provides detailed protocols for determining the IC50 of BACE1 inhibitors using both enzymatic and cell-based assays.

Key Concepts in IC50 Determination

The IC50 value is a fundamental measure of a drug's potency. It is typically determined by performing a dose-response experiment where the activity of the enzyme is measured at a range of inhibitor concentrations. The resulting data are then plotted, and the IC50 is calculated from the sigmoidal curve.[5]

Logical Workflow for IC50 Determination

Caption: General workflow for determining the IC50 of a BACE1 inhibitor.

I. Enzymatic Assays for BACE1 IC50 Determination

Enzymatic assays utilize purified or recombinant BACE1 enzyme and a synthetic substrate to directly measure the inhibitory effect of a compound on enzyme activity.

A. Fluorescence Resonance Energy Transfer (FRET) Assay

Principle: This assay uses a peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the pair, resulting in an increase in fluorescence.

Experimental Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5, containing 0.05% Tween-20.

-

BACE1 Enzyme: Recombinant human BACE1 (final concentration typically 0.5-1 nM).

-

FRET Substrate: A peptide substrate such as (Europium)-CEVNLDAEFK(Qsy7) (final concentration typically 10-20 µM).[6]

-

Inhibitor: Prepare a stock solution in DMSO and create a serial dilution series in assay buffer.

-

-

Assay Procedure:

-

Add 2 µL of the inhibitor dilutions to the wells of a 384-well plate.

-

Add 10 µL of BACE1 enzyme solution to each well and incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the FRET substrate solution.

-

Incubate the plate at 37°C for 60-120 minutes, protected from light.

-

Measure the fluorescence signal using a plate reader with appropriate excitation and emission wavelengths for the specific FRET pair.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

-

B. Fluorescence Polarization (FP) Assay

Principle: This method measures the change in the polarization of fluorescent light emitted by a fluorescently labeled substrate. When the small fluorescent substrate is cleaved by BACE1, the resulting smaller fragments tumble more rapidly in solution, leading to a decrease in fluorescence polarization.

Experimental Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Sodium Acetate (pH 4.8), 100 mM NaCl, 0.05% BSA, and 0.05% Pluronic F-127.[7]

-

BACE1 Enzyme: Recombinant BACE1 (final concentration ~20 nM).[7]

-

FP Substrate: A fluorescently labeled biotinylated peptide substrate (e.g., biotin-SEVNLVDAEFR-K(MR121)-RR, final concentration ~150 nM).[7]

-

Inhibitor: Prepare serial dilutions in assay buffer.

-

-

Assay Procedure:

-

Add BACE1 enzyme to the wells containing the inhibitor dilutions and equilibrate for 30 minutes.[7]

-

Start the enzymatic reaction by adding the fluorescently labeled substrate.[7]

-

Incubate for 45 minutes at 37°C.[7]

-

Stop the reaction by adding streptavidin.[7]

-

Measure fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

Calculate the change in fluorescence polarization for each inhibitor concentration.

-

Determine the IC50 value by plotting the data and fitting to a sigmoidal dose-response curve.

-

BACE1 Cleavage of APP Signaling Pathway

Caption: Amyloid Precursor Protein (APP) processing by BACE1 and γ-secretase.

II. Cell-Based Assays for BACE1 IC50 Determination

Cell-based assays measure the inhibition of BACE1 activity within a cellular context, providing a more physiologically relevant assessment of inhibitor potency.

A. Cellular Aβ Reduction Assay

Principle: This assay measures the reduction of secreted Aβ levels in the conditioned media of cells overexpressing APP after treatment with a BACE1 inhibitor.

Experimental Protocol:

-

Cell Culture:

-

Use a cell line that stably overexpresses human APP, such as HEK293-APP or SH-SY5Y-APP.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of the BACE1 inhibitor in cell culture media.

-

Replace the existing media with the media containing the inhibitor dilutions.

-

Incubate the cells for a defined period (e.g., 16-24 hours).

-

-

Aβ Measurement:

-

Collect the conditioned media from each well.

-

Measure the concentration of Aβ40 or Aβ42 in the media using a specific enzyme-linked immunosorbent assay (ELISA) or an electrochemiluminescence assay.[2]

-

-

Data Analysis:

-

Calculate the percent reduction in Aβ levels for each inhibitor concentration compared to a vehicle-treated control.

-

Plot the percent reduction against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50.

-

Cellular Assay Workflow

Caption: Workflow for a cell-based Aβ reduction assay.

Data Presentation

The quantitative data from IC50 determination experiments should be summarized in a clear and structured table for easy comparison of different inhibitors or conditions.

| Compound | Enzymatic IC50 (nM) [Assay Type] | Cellular IC50 (nM) [Cell Line] | Selectivity (vs. BACE2) | Selectivity (vs. Cathepsin D) |

| Inhibitor X | 12 [FRET] | 50 [HEK293-APP] | >100-fold | >500-fold |

| Inhibitor Y | 5 [FP] | 25 [SH-SY5Y-APP] | >200-fold | >1000-fold |

| Verubecestat | 2 [FRET] | 15 [HEK293-APP] | >150-fold | >1000-fold |

Note: The values presented in this table are for illustrative purposes and do not represent actual data for a specific compound named "S-1360" as it is not a known BACE1 inhibitor.

Conclusion

The accurate determination of IC50 values is essential for the preclinical evaluation and optimization of BACE1 inhibitors. The choice of assay, whether enzymatic or cell-based, will depend on the stage of drug discovery and the specific questions being addressed. Enzymatic assays are well-suited for high-throughput screening and initial structure-activity relationship studies, while cell-based assays provide a more comprehensive understanding of a compound's potency in a biological system. By following these detailed protocols, researchers can obtain reliable and reproducible IC50 data to guide the development of novel therapeutics for Alzheimer's disease.

References

- 1. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IC50 - Wikipedia [en.wikipedia.org]

- 5. IC50 Calculator | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

Application Notes and Protocols for S-1360 Resistance Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-1360 is an investigational antiviral compound belonging to the class of HIV integrase inhibitors.[1] While its clinical development was discontinued, the methodologies for profiling resistance to S-1360 serve as a valuable model for characterizing resistance to other novel antiviral and anticancer agents. Understanding the mechanisms by which pathogens or cancer cells develop resistance to a therapeutic agent is crucial for anticipating clinical challenges, developing second-generation inhibitors, and designing effective combination therapies.[2]

These application notes provide a comprehensive guide to designing and executing experiments for in vitro profiling of resistance to S-1360, adaptable for other targeted therapies. The protocols outlined below cover the generation of drug-resistant cell lines, phenotypic characterization of resistance, and genotypic analysis to identify resistance-conferring mutations.

Generation of S-1360 Resistant Cell Lines

The foundational step in resistance profiling is the development of cell lines that can proliferate in the presence of drug concentrations that are lethal to the parental, sensitive cell line. The most common method for generating drug-resistant cell lines involves continuous exposure to the drug over an extended period.[3][4]

Protocol 1: Generation of Resistant Cell Lines by Dose Escalation

This method involves gradually increasing the concentration of S-1360 in the cell culture medium, allowing for the selection and expansion of cells with increasing levels of resistance. This process can take 6-12 months or longer.

Materials:

-

Parental HIV-infected T-cell line (e.g., MT-4, H9) or relevant cancer cell line

-

Complete cell culture medium

-

S-1360 stock solution

-

Cell counting apparatus (e.g., hemocytometer, automated cell counter)

-

CO2 incubator

Procedure:

-

Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of S-1360 on the parental cell line using a standard cell viability assay (see Protocol 2).

-

Initial Culture: Begin by culturing the parental cells in the presence of S-1360 at a concentration equal to the IC50.

-

Monitor Cell Viability: Continuously monitor the cell culture for signs of cytotoxicity. Initially, a significant portion of the cells will die.

-

Allow for Recovery: Maintain the culture, replacing the medium with fresh S-1360-containing medium every 3-4 days, until the cell population recovers and resumes proliferation.

-

Dose Escalation: Once the cells are stably growing at the initial concentration, double the concentration of S-1360.

-

Repeat Selection: Repeat steps 3-5, gradually increasing the drug concentration. The stepwise increase in concentration should be guided by the cellular response; smaller increments may be necessary if significant cell death occurs.[4]

-

Isolate Resistant Clones: Once cells are able to proliferate in the presence of a significantly higher concentration of S-1360 (e.g., 10-fold to 100-fold the initial IC50), single-cell cloning can be performed to isolate and expand individual resistant clones.

-

Confirm Resistance: Characterize the resistance level of the selected cell lines by determining the new IC50 value (see Protocol 2). A significant increase in the IC50 value compared to the parental line confirms the development of resistance.[4]

Phenotypic Characterization of Resistance

Phenotypic assays directly measure the susceptibility of cells or viruses to a drug. These assays are essential for quantifying the level of resistance.

Protocol 2: Cell Viability Assay (MTT or CCK-8)

This assay determines the concentration of S-1360 required to inhibit cell growth by 50% (IC50).

Materials:

-

Parental and S-1360 resistant cell lines

-

96-well plates

-

S-1360 serial dilutions

-

MTT or CCK-8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the parental and resistant cells in separate 96-well plates at a predetermined optimal density.

-

Drug Treatment: After allowing the cells to adhere overnight, treat them with a series of increasing concentrations of S-1360. Include untreated control wells.

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).

-

Add Reagent: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure Absorbance: Measure the optical density (OD) using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the viability data against the log of the drug concentration and use non-linear regression to determine the IC50 value.[5]

Protocol 3: Viral Plaque Reduction Assay (for antiviral profiling)

This assay measures the concentration of S-1360 required to reduce the number of viral plaques by 50% (EC50).

Materials:

-

Host cell line permissive to HIV infection

-

Parental and resistant HIV strains

-

S-1360 serial dilutions

-

Agarose or methylcellulose overlay

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Monolayer: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Viral Infection: Infect the cell monolayers with a standardized amount of either the parental or resistant virus in the presence of varying concentrations of S-1360.

-

Overlay: After a 1-2 hour adsorption period, remove the virus-drug mixture and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding S-1360 concentration.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Staining: Fix and stain the cells with crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each drug concentration relative to the no-drug control. Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.

Genotypic Characterization of Resistance